![molecular formula C19H16BrN3O2S B3128645 Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 338965-85-8](/img/structure/B3128645.png)
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Overview
Description
“Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate” is a chemical compound . It belongs to the class of 1,2,4-triazines, which are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure .
Molecular Structure Analysis
The molecular formula of this compound is C19H16BrN3O2S . It contains a 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . The structure also includes a sulfanyl group attached to a 4-bromophenyl group and a 4-methylphenyl group .Scientific Research Applications
Synthetic Strategies and Biological Activities
Synthetic Strategies and Chemical Reactivities
- Triazine derivatives, including Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, have been studied for their synthetic strategies and chemical reactivities. These compounds exhibit significant interest due to their applications in medicinal, pharmacological, and biological fields as drugs, semi-drugs, and bioactive systems. A review of the literature highlights advances in the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives and their reactivity towards various reagents under different conditions. The biological evaluation of these systems includes their anticancer, anti-HIV, antimicrobial activities, and their enzymatic effects, demonstrating the compound's potential as a versatile bioactive molecule (Makki, Abdel-Rahman, & Alharbi, 2019).
Heterocyclic Compounds Bearing Triazine Scaffold
Biological Significance of Triazine Derivatives
- The triazine scaffold, integral to Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, is a critical structure in medicinal chemistry. Triazine derivatives have been synthesized and evaluated across a broad spectrum of biological activities, including antimicrobial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant activities. This underscores the potential of Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate and similar compounds in drug development, offering a foundation for future pharmacological exploration (Verma, Sinha, & Bansal, 2019).
Novel Derivatives and Patent Insights
Innovations in Triazole Derivatives
- Recent patents on 1,2,4-triazole derivatives, including structures analogous to Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, reveal ongoing innovation in this chemical class. The focus on developing new synthesis methods and evaluating biological activities for these compounds highlights their importance in addressing various health challenges. These efforts reflect the dynamic nature of research on triazole derivatives, emphasizing their role in creating new therapeutic agents (Ferreira et al., 2013).
properties
IUPAC Name |
ethyl 5-(4-bromophenyl)sulfanyl-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-3-25-19(24)16-18(26-15-10-8-14(20)9-11-15)21-17(23-22-16)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCKRNONKKZHAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.